molecular formula C22H19ClN2O2 B2888066 2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332529-82-4

2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2888066
CAS No.: 1332529-82-4
M. Wt: 378.86
InChI Key: HLQFDZDBZUWJLU-UHFFFAOYSA-N
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Description

2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a compound of interest due to its unique structural and chemical properties. This quinoline derivative features both quinoline and isoindole moieties, which are known for their diverse pharmacological activities. It often garners interest for research in various scientific fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically begins with the construction of the isoindole core, followed by the attachment of the quinoline moiety. A common synthetic route involves the use of isoindoline and chlorinated quinoline derivatives.

  • Step 1: Synthesis of Isoindole Core

    • Starting Materials: Isoindoline, phthalic anhydride

    • Reaction Conditions: Heating with an acid catalyst

  • Step 2: Attachment of Quinoline Moiety

    • Starting Materials: 2-chloro-6-(propan-2-yl)quinoline

    • Reaction Conditions: Use of a suitable base like sodium hydride in aprotic solvent

Industrial Production Methods

Industrial production often scales up these laboratory methods using continuous flow processes. Enhanced techniques such as microwave-assisted synthesis might be employed to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, forming quinoline-quinone derivatives under strong oxidizing conditions.

  • Reduction: Reduction reactions typically involve the quinoline moiety, leading to the formation of dihydroquinoline derivatives.

  • Substitution: The chlorine atom on the quinoline ring is highly reactive and can undergo nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide

  • Reduction: Sodium borohydride, lithium aluminum hydride

  • Substitution: Sodium azide, primary amines

Major Products

  • Oxidation Products: Quinoline-quinone derivatives

  • Reduction Products: Dihydroquinoline derivatives

  • Substitution Products: Amino-quinoline derivatives

Scientific Research Applications

Chemistry

This compound's complex structure makes it an ideal subject for studying reaction mechanisms and stereochemistry.

Biology

Studies often explore its potential as an enzyme inhibitor or its role in biological pathways, particularly within cancer research.

Medicine

Pharmacological research delves into its potential as an anti-inflammatory or anticancer agent, given its interaction with key biological targets.

Industry

In the industrial sector, derivatives of this compound might be utilized in the development of advanced materials or in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism by which 2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects primarily involves interaction with DNA and proteins. It often targets specific enzymes involved in cell division and proliferation, making it a candidate for cancer research. The quinoline moiety is known to intercalate with DNA, disrupting replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroquinoline

  • Isoindoline derivatives

  • Quinoline-based pharmacophores

Uniqueness

Compared to other quinoline or isoindole derivatives, this compound’s dual functional groups provide unique reactivity patterns and biological activity. The combination of quinoline and isoindole in a single molecule also allows for multi-targeting capabilities in biological systems, which is less common among simpler analogs.

Conclusion

2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione presents a fascinating array of chemical and biological properties, making it an important compound for ongoing scientific research. Its preparation methods, diverse reactions, and wide-ranging applications underscore its significance across multiple fields of study.

Properties

IUPAC Name

2-[2-(2-chloro-6-propan-2-ylquinolin-3-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c1-13(2)14-7-8-19-16(11-14)12-15(20(23)24-19)9-10-25-21(26)17-5-3-4-6-18(17)22(25)27/h3-8,11-13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQFDZDBZUWJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CC(=C(N=C2C=C1)Cl)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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